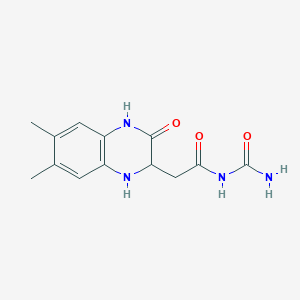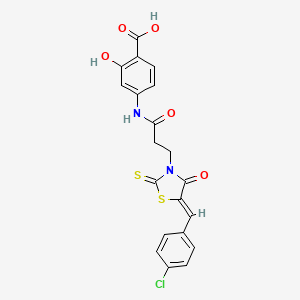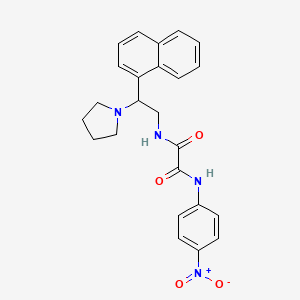![molecular formula C16H14ClN3O2S B2652071 N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1788847-97-1](/img/structure/B2652071.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring . Thiadiazole derivatives have been extensively researched for their potential use in various fields, including as anticancer agents . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been studied in medicinal chemistry . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer-acceptor-π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been studied using various methods, including electrochemical analysis, electronic absorption, emission, and Raman and resonance Raman spectroscopies coupled with various density functional theoretical approaches .Chemical Reactions Analysis
Thiadiazole derivatives have been researched for use in photovoltaics or as fluorescent sensors . They have also been studied for their potential use as visible-light organophotocatalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be systematically modified by varying the donor groups while keeping the thiadiazole acceptor group the same . This can lead to changes in the photocatalyst’s optoelectronic and photophysical properties .Scientific Research Applications
Antimicrobial Applications
Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For example, compounds have shown moderate activity against pathogenic bacteria such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans (Sah et al., 2014).
Synthesis Methods
Research has been conducted on the synthesis of thiadiazole derivatives using various methods, including oxidative dimerization of thioamides and reactions involving amino acids and chlorosulfonyl isocyanate. These methods provide practical access to thiadiazole derivatives for further research and development (Takikawa et al., 1985).
Anticancer and Antiviral Activity
Some thiadiazole derivatives have been synthesized and tested for their anticancer and antiviral activities. For instance, certain compounds displayed promising activities against human cancer cell lines and anti-tobacco mosaic virus activity, indicating their potential for development into therapeutic agents (Chen et al., 2010).
Materials Science and Dyeing Applications
Thiadiazole derivatives have been explored for their applications in materials science, including the synthesis of organic semiconductors and disperse dyes for dyeing polyester fibers. These applications highlight the versatility of thiadiazole compounds in contributing to advancements in materials science and textile industry (Khalifa et al., 2015).
Mechanism of Action
Thiadiazole derivatives have demonstrated in vitro and/or in vivo efficacy across various cancer models . They have been found to inhibit the viability of certain cancer cells . Further investigations have confirmed that these compounds allosterically interact with certain proteins involved in the pathogenesis of cancer .
Future Directions
Thiadiazole derivatives have shown promise in various fields, including as potential anticancer therapeutics . There is an urgent need to develop novel, more effective anticancer therapeutics, and thiadiazole derivatives could play a role in this . Furthermore, the effectiveness and great potential of asymmetric isomerization strategy in regulating molecular properties could provide guidance for the future design of non-fullerene acceptors .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-22-15(11-4-2-3-5-12(11)17)9-18-16(21)10-6-7-13-14(8-10)20-23-19-13/h2-8,15H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRIYNNCUPZVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2651989.png)



![(E)-methyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2651994.png)
![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)

![Methyl 2-[[(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2651998.png)

![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)
